The Discovery of GSK3145095: A DNA-Encoded Library Approach to a Clinical RIPK1 Inhibitor
The Discovery of GSK3145095: A DNA-Encoded Library Approach to a Clinical RIPK1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3145095 is a potent and selective, orally available inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) that has entered clinical trials for the treatment of pancreatic cancer and other solid tumors.[1][2] The discovery of GSK3145095 is a compelling case study in the power of DNA-Encoded Library (DEL) technology to identify novel chemical matter for challenging therapeutic targets. This technical guide provides a detailed overview of the discovery process, from the initial DEL screening campaign to the identification and optimization of the clinical candidate, with a focus on the experimental methodologies and data that underpinned this successful drug discovery program.
The Target: RIPK1 - A Key Regulator of Cell Death and Inflammation
RIPK1 is a critical signaling node that regulates multiple cellular processes, including inflammation and programmed cell death pathways such as apoptosis and necroptosis.[3][4] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory diseases and more recently, in creating an immunosuppressive tumor microenvironment in cancers like pancreatic adenocarcinoma.[3] The kinase activity of RIPK1 is essential for the execution of necroptosis, a form of programmed necrosis. Inhibition of RIPK1 kinase activity, therefore, presents a promising therapeutic strategy to modulate these pathological processes.[4]
The Discovery Engine: DNA-Encoded Library Technology at GSK
GlaxoSmithKline has been a pioneer in the development and application of DNA-Encoded Library (DEL) technology, which enables the synthesis and screening of libraries containing billions to trillions of unique small molecules.[5][6] This technology relies on the principle of physically linking a small molecule to a unique DNA tag that serves as an amplifiable barcode for its identification. The vast chemical space explored by DELs significantly increases the probability of finding novel hits for therapeutic targets.[6]
Experimental Protocol: DNA-Encoded Library Synthesis (Split-and-Pool Methodology)
The DELs at GSK are typically constructed using a "split-and-pool" synthesis strategy. This method allows for the creation of immense libraries through a multi-step combinatorial process.[6][7]
Materials:
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DNA headpiece with a unique starting sequence and a reactive handle (e.g., an amine).
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A diverse collection of chemical building blocks with compatible reactive groups.
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Unique DNA oligonucleotides (tags) for each building block.
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DNA ligase and associated buffers.
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Solvents and reagents for chemical reactions and purification.
Procedure:
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Initialization: A solution of the DNA headpiece is prepared.
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Splitting: The solution of the DNA headpiece is split into multiple reaction vessels.
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First Cycle of Chemistry: A different chemical building block is added to each vessel and reacted with the DNA headpiece.
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First DNA Tagging: A unique DNA tag corresponding to the specific building block used is ligated to the DNA headpiece in each vessel.
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Pooling: The contents of all reaction vessels are pooled into a single solution.
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Subsequent Cycles: The pooled library is then split again for the next cycle of chemical addition and DNA tagging. This split-and-pool process is repeated for a desired number of cycles (typically 2-4) to generate a highly diverse library.
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Purification: After each chemical step, purification is performed to remove excess reagents.
The Screening Campaign: Identifying a Novel RIPK1 Inhibitor
The discovery of the initial hit that led to GSK3145095 involved screening a vast DEL collection against the RIPK1 kinase domain.
Experimental Protocol: Affinity-Based Selection for RIPK1
Affinity selection is the standard method for screening DELs. It involves isolating library members that bind to the immobilized protein target.[6]
Materials:
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Purified, active RIPK1 kinase domain, typically with an affinity tag (e.g., His-tag).
-
Magnetic beads or other solid support for protein immobilization.
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The pooled DNA-Encoded Library.
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Wash buffers of varying stringency.
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Elution buffer.
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PCR reagents.
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Next-generation sequencing (NGS) platform.
Procedure:
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Target Immobilization: The purified RIPK1 protein is immobilized on a solid support (e.g., Ni-NTA magnetic beads for a His-tagged protein).
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Library Incubation: The immobilized RIPK1 is incubated with the DEL pool to allow for binding of small molecules to the target.
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Washing: A series of stringent washing steps are performed to remove non-specifically bound and weakly interacting library members.
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Elution: The specifically bound library members are eluted from the immobilized target, often by heat denaturation or by changing buffer conditions.
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PCR Amplification: The DNA tags of the eluted binders are amplified by PCR.
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Next-Generation Sequencing (NGS): The amplified DNA is sequenced to identify the unique tags of the binding molecules.
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Data Analysis: The sequence data is analyzed to identify the chemical structures of the small molecules that were enriched during the selection process.
From Hit to Clinical Candidate: A Journey of Medicinal Chemistry
The initial DEL screen identified a novel benzoxazepinone scaffold as a potent and selective inhibitor of RIPK1.[8] This initial hit, exemplified by GSK'481, served as the starting point for a focused medicinal chemistry campaign.[9]
Hit Validation and Characterization
The hits identified from the DEL screen were resynthesized without the DNA tag ("off-DNA" synthesis) to confirm their activity and characterize their properties.
Key Assays in the Hit Validation Cascade:
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Biochemical Assays:
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Cellular Assays:
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U937 Cellular Necroptosis Assay: This assay measures the ability of a compound to protect human monocytic U937 cells from TNFα-induced necroptosis, providing a measure of cellular potency (IC50).[9]
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Lead Optimization: The Path to GSK3145095
The initial benzoxazepinone hit, while potent, had suboptimal pharmacokinetic properties. The subsequent lead optimization program focused on improving these properties while maintaining or enhancing potency and selectivity. This effort led to the discovery of GSK3145095, a benzazepinone analog.[2]
Structure-Activity Relationship (SAR) Highlights:
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Heterocycle Modification: Replacement of the benzoxazepinone core with a benzazepinone scaffold was well-tolerated and allowed for further optimization.[2]
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Fluorine Substitution: Introduction of a 7,9-difluoro substitution on the benzazepinone core significantly increased potency. This is attributed to the electron-withdrawing nature of the fluorine atoms, which lowers the pKa of the lactam nitrogen and strengthens a key hydrogen bond interaction with the protein backbone.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the initial hit and the optimized clinical candidate, GSK3145095.
Table 1: In Vitro Potency and Cellular Activity
| Compound | RIPK1 ADP-Glo IC50 (nM) | U937 Cellular IC50 (nM) |
| GSK'481 (Benzoxazepinone Hit) | 1.6[10] | 10[10] |
| GSK3145095 (Benzazepinone) | 6.3[7] | 6.3[10] |
Table 2: Kinase Selectivity of GSK3145095
| Kinase | % Inhibition at 1 µM |
| RIPK1 | >99 |
| Other Kinases (panel) | <10 |
Data represents a summary from published sources; GSK3145095 showed no significant inhibition of a broad panel of other kinases at a concentration of 1 µM.[10]
Visualizing the Discovery Process and Mechanism of Action
DNA-Encoded Library Screening Workflow
Caption: A schematic overview of the DNA-Encoded Library workflow for the discovery of GSK3145095.
RIPK1 Signaling Pathway and Mechanism of Action of GSK3145095
Caption: The RIPK1 signaling pathway and the inhibitory mechanism of GSK3145095.
Conclusion
The discovery of GSK3145095 is a testament to the effectiveness of DNA-Encoded Library technology in modern drug discovery. The ability to screen vast numbers of molecules against a therapeutic target enabled the identification of a novel, potent, and selective chemical series. Subsequent focused medicinal chemistry efforts successfully optimized the initial hit into a clinical candidate with the potential to address a significant unmet medical need in oncology. This case study highlights the synergy between innovative screening technologies and classical medicinal chemistry in the development of new medicines.
References
- 1. US20160369267A1 - Methods of creating and screening dna-encoded libraries - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Chemical Composition of DNA-Encoded Libraries, Past Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dna encoded library chemical libraries & drug discovery [vipergen.com]
- 8. Discovery of novel biaryl benzoxazepinones as dual-mode receptor-interacting protein kinase-1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
